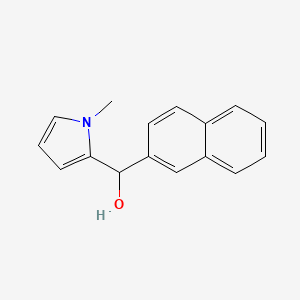
1-Methyl-2-pyrrolyl-(2-naphthyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-pyrrolyl-(2-naphthyl)methanol is an organic compound with the molecular formula C16H15NO and a molecular weight of 237.3 g/mol This compound is characterized by the presence of a pyrrole ring substituted with a methyl group and a naphthyl group attached to a methanol moiety
Preparation Methods
The synthesis of 1-Methyl-2-pyrrolyl-(2-naphthyl)methanol typically involves the reaction of 1-methylpyrrole with 2-naphthaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
1-Methyl-2-pyrrolyl-(2-naphthyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrrole or naphthyl rings are replaced by other groups.
Scientific Research Applications
1-Methyl-2-pyrrolyl-(2-naphthyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-pyrrolyl-(2-naphthyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-Methyl-2-pyrrolyl-(2-naphthyl)methanol can be compared with other similar compounds such as:
1-Methyl-2-pyrrolyl-(1-naphthyl)methanol: Differing in the position of the naphthyl group, this compound may exhibit different chemical and biological properties.
2-Methyl-1-pyrrolyl-(2-naphthyl)methanol: The position of the methyl group on the pyrrole ring is different, which can influence the compound’s reactivity and applications.
Properties
Molecular Formula |
C16H15NO |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
(1-methylpyrrol-2-yl)-naphthalen-2-ylmethanol |
InChI |
InChI=1S/C16H15NO/c1-17-10-4-7-15(17)16(18)14-9-8-12-5-2-3-6-13(12)11-14/h2-11,16,18H,1H3 |
InChI Key |
QWUVBEIVXNWPJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(C2=CC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


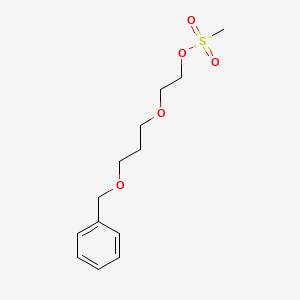
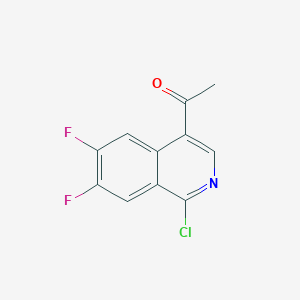
![7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride](/img/structure/B13917626.png)
![7-(4-chlorophenyl)-2-(2,3-dihydroindole-1-carbonyl)-1,7-dimethyl-8H-furo[3,2-f]chromen-9-one](/img/structure/B13917630.png)
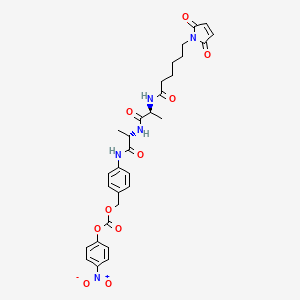
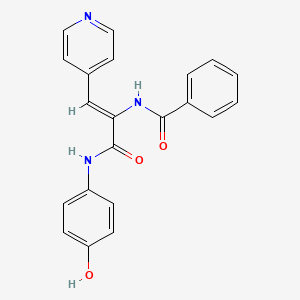
![9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole](/img/structure/B13917656.png)
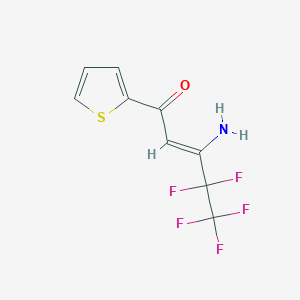
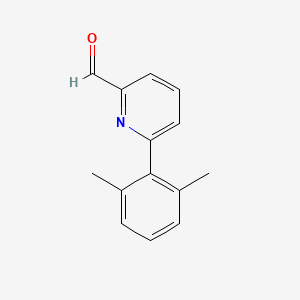
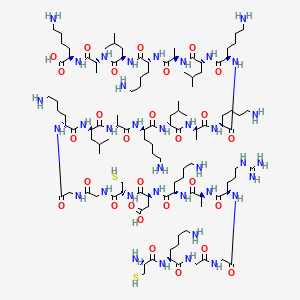
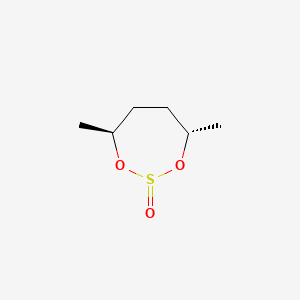
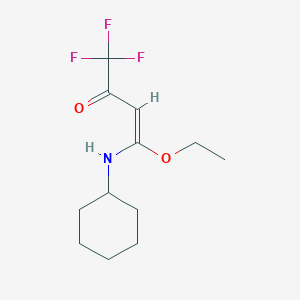
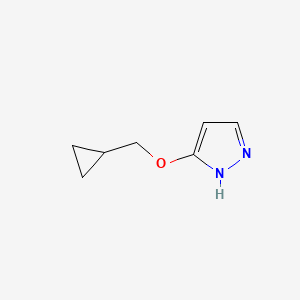
![2,2,2-Trideuterio-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine;hydrochloride](/img/structure/B13917705.png)
